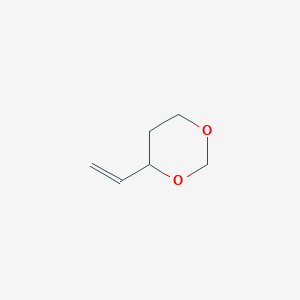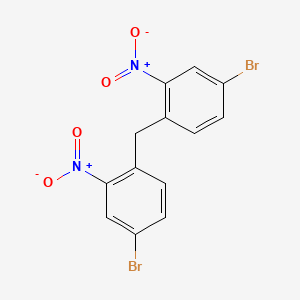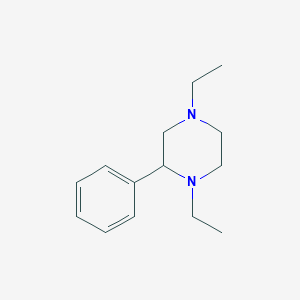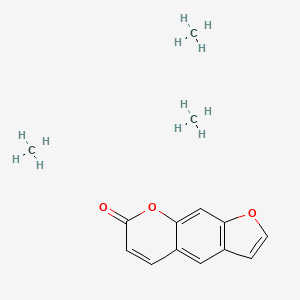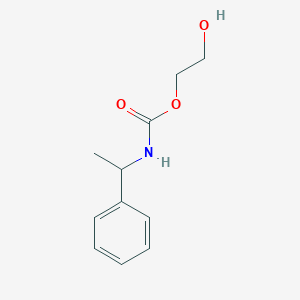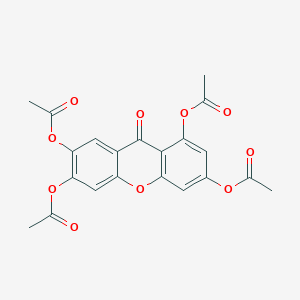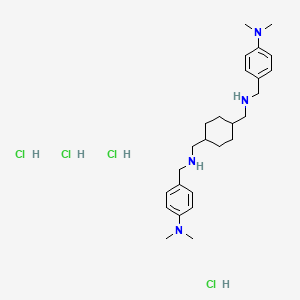![molecular formula C19H15NO B14748770 6,6-Dimethylbenzo[b]acridin-11(6h)-one CAS No. 2498-60-4](/img/structure/B14748770.png)
6,6-Dimethylbenzo[b]acridin-11(6h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethylbenzo[b]acridin-11(6h)-one is a heterocyclic aromatic compound with a complex structure that includes both benzene and acridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylbenzo[b]acridin-11(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as 2,6-dimethylaniline and phthalic anhydride can be reacted in the presence of a catalyst to form the desired acridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反応の分析
Types of Reactions
6,6-Dimethylbenzo[b]acridin-11(6h)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds .
科学的研究の応用
6,6-Dimethylbenzo[b]acridin-11(6h)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,6-Dimethylbenzo[b]acridin-11(6h)-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
7,10-Dimethylbenz[c]acridine: Similar in structure but with different methyl group positions.
5,6-Dimethylbenzo[c]acridine: Another closely related compound with different substitution patterns.
Uniqueness
6,6-Dimethylbenzo[b]acridin-11(6h)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
2498-60-4 |
|---|---|
分子式 |
C19H15NO |
分子量 |
273.3 g/mol |
IUPAC名 |
6,6-dimethylbenzo[b]acridin-11-one |
InChI |
InChI=1S/C19H15NO/c1-19(2)15-9-5-4-8-13(15)17(21)14-11-12-7-3-6-10-16(12)20-18(14)19/h3-11H,1-2H3 |
InChIキー |
ZWFHSSNAHSWVBQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC4=CC=CC=C4N=C31)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


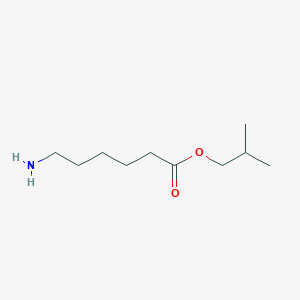
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
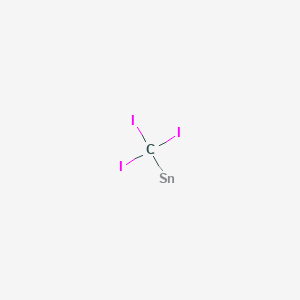
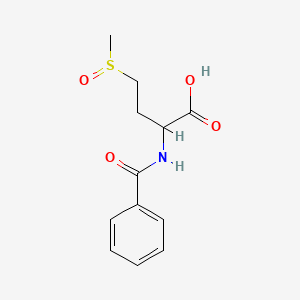
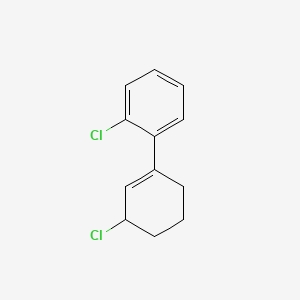
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
